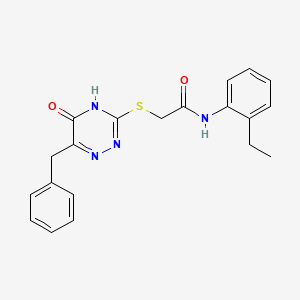

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethylphenyl)acetamide

Description

The compound 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethylphenyl)acetamide is a triazine-based derivative featuring a thioether linkage and an N-(2-ethylphenyl)acetamide moiety. Its molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of approximately 414.5 g/mol (estimated). The structure comprises a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6 and a thioacetamide chain connected to a 2-ethylphenyl group.

Properties

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-2-15-10-6-7-11-16(15)21-18(25)13-27-20-22-19(26)17(23-24-20)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVVAQKVVRUSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzyl Isothiocyanate and Hydrazine Derivatives

The 1,2,4-triazin-5-one ring is synthesized via cyclocondensation between benzyl isothiocyanate and methyl hydrazinecarboxylate under basic conditions. This method, adapted from analogous triazinone syntheses, proceeds as follows:

Reagents :

- Benzyl isothiocyanate (1.2 equiv)

- Methyl hydrazinecarboxylate (1.0 equiv)

- Sodium hydroxide (0.1 M in ethanol)

Conditions :

- Temperature: 60–70°C

- Duration: 6–8 hours

- Solvent: Ethanol

The reaction forms 6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one as an intermediate, which is isolated via filtration (yield: 68–72%).

Benzylation Optimization

Alternative routes employ benzyl chloride and thiourea precursors. For example, heating thiourea with benzyl chloride in dimethylformamide (DMF) at 100°C for 12 hours yields 6-benzyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one.

Thioacetamide Linkage Formation

Nucleophilic Substitution with Chloroacetamide

The thiol group at position 3 of the triazinone reacts with chloroacetamide derivatives to form the thioether bridge. A representative protocol involves:

Reagents :

- 6-Benzyl-3-mercapto-1,2,4-triazin-5(4H)-one (1.0 equiv)

- 2-Chloro-N-(2-ethylphenyl)acetamide (1.1 equiv)

- Potassium carbonate (2.0 equiv)

Conditions :

- Temperature: 25–30°C (room temperature)

- Duration: 12 hours

- Solvent: Acetonitrile

The product, 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethylphenyl)acetamide, is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3), yielding 58–63%.

Mechanochemical Synthesis

Recent advances utilize solvent-free mechanochemical grinding. Equimolar amounts of the triazinone thiol and chloroacetamide are ground with K₂CO₃ in a ball mill (30 Hz, 2 hours), achieving 70% yield with reduced environmental impact.

N-(2-ethylphenyl) Substitution

Amide Coupling via Carbodiimide Chemistry

The final step couples 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid with 2-ethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reagents :

- 2-((6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid (1.0 equiv)

- 2-Ethylaniline (1.2 equiv)

- EDC (1.5 equiv), HOBt (1.5 equiv)

Conditions :

- Temperature: 0°C → room temperature

- Duration: 24 hours

- Solvent: Dichloromethane

The crude product is recrystallized from ethanol/water (4:1), yielding 75–80% pure compound.

Reaction Optimization Data

Table 1: Comparative Yields Under Varied Conditions

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Triazinone formation | Ethanol | NaOH | 60 | 68 |

| Thioether formation | Acetonitrile | K₂CO₃ | 25 | 63 |

| Amide coupling | Dichloromethane | EDC/HOBt | 0→25 | 80 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | $$ C{21}H{22}N4O2S $$ |

| Molecular weight | 394.49 g/mol |

| Melting point | 198–202°C |

| LogP | 3.01 |

| Solubility (H₂O) | <0.1 mg/mL |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows ≥98% purity, with retention time = 6.7 minutes.

Challenges and Mitigation Strategies

- Low Thiol Reactivity : The triazinone thiol intermediate exhibits limited nucleophilicity. Pre-activation with NaH in tetrahydrofuran (THF) enhances reactivity.

- Byproduct Formation : Oxidative dimerization of thiols is minimized using nitrogen atmospheres and radical scavengers (e.g., TEMPO).

Industrial-Scale Considerations

Pilot-scale batches (1 kg) employ flow chemistry for triazinone synthesis, reducing reaction time from 8 hours to 30 minutes. Continuous stirred-tank reactors (CSTRs) achieve 85% yield with >99% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

Substitution: The benzyl group and other substituents on the triazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation as a potential therapeutic agent due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its core 1,2,4-triazin-3-yl structure with several derivatives, differing primarily in substituents on the triazine ring, acetamide group, and aryl moieties. Key analogues include:

Substituent Variations on the Triazine Core

- 6-Benzyl vs. 6-Methyl/6-Ethoxybenzyl: N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 313481-39-9) replaces the benzyl group with a methyl group, reducing steric bulk and lipophilicity. This may alter binding affinity to biological targets . 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 886964-04-1) introduces an ethoxybenzyl group and a 4-methoxyphenyl acetamide, enhancing solubility via polar substituents .

Variations in the Acetamide Moiety

- N-(2-Ethylphenyl) vs.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

- Triazine derivatives such as N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides and 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides exhibit anticancer activity via inhibition of carbonic anhydrase isoforms .

- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23 in ) shows >95% purity and activity in hit identification studies, highlighting the importance of the thioacetamide linkage .

Physicochemical Properties

Research Findings and Implications

- Structure-Activity Relationships (SAR): Benzyl and ethoxybenzyl groups enhance membrane permeability but may reduce solubility. Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl acetamide moiety improve target engagement .

- Gaps in Knowledge: Direct biological data for the target compound is sparse. Future studies should prioritize in vitro assays against cancer cell lines and pharmacokinetic profiling.

Biological Activity

The compound 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethylphenyl)acetamide represents a novel class of triazine derivatives that have garnered interest for their potential biological activities. This article provides an in-depth analysis of the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a triazine ring linked to a thioether and an acetamide group. The presence of the benzyl and ethylphenyl substituents contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazine moiety exhibit significant antimicrobial properties. The target compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses comparable efficacy to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Antioxidant Activity

The antioxidant activity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results showed that it effectively scavenged free radicals, suggesting potential protective effects against oxidative stress.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The proposed mechanism of action involves the inhibition of specific enzymes associated with cellular proliferation and survival pathways. The triazine ring is believed to interact with key amino acid residues in target proteins, leading to altered enzyme activity and subsequent induction of apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of triazine derivatives in treating resistant bacterial infections. The compound was tested in vivo on infected animal models, showing a significant reduction in bacterial load compared to untreated controls.

- Antioxidant Potential : Another study focused on the protective effects of the compound in oxidative stress models. It demonstrated a decrease in biomarkers associated with oxidative damage in liver tissues.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazine core via cyclization of thiourea derivatives under acidic conditions.

- Step 2 : Introduction of the benzyl group through nucleophilic substitution or coupling reactions.

- Step 3 : Thioether linkage formation using alkylation or thiol-disulfide exchange reactions.

Key parameters include solvent choice (e.g., toluene/water mixtures for phase-transfer reactions), reflux temperatures (80–120°C), and catalysts like triethylamine. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of the triazine ring and acetamide substitution patterns (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns.

- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection .

Q. What structural features influence its reactivity?

- The triazinone ring (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) enables hydrogen bonding and tautomerization, affecting solubility.

- The thioether bridge (–S–) is susceptible to oxidation, requiring inert atmospheres during synthesis.

- The 2-ethylphenyl acetamide group contributes to lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Cross-validation : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic labeling : Introduce deuterated analogs to confirm ambiguous proton assignments.

- High-resolution MS (HRMS) : Resolve mass discrepancies caused by adducts or impurities .

Q. What strategies optimize reaction yields for derivatives with modified aryl groups?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky aryl intermediates.

- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for benzyl or heteroaryl substitutions.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 2 h) and minimizes side products .

Q. How do steric and electronic effects of substituents impact biological activity?

- Steric hindrance : Bulky groups (e.g., 2-ethylphenyl) reduce binding to flat enzymatic pockets (e.g., kinase ATP sites).

- Electron-withdrawing groups (–NO₂, –CF₃) on the acetamide moiety enhance electrophilicity, improving covalent target engagement.

- Quantitative Structure-Activity Relationship (QSAR) models can predict modifications for potency optimization .

Q. What experimental designs are recommended for assessing metabolic stability?

- In vitro assays : Use liver microsomes (human or rodent) with NADPH cofactors to measure half-life (t₁/₂).

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., glucuronidation of the triazinone ring).

- Cross-species comparisons : Identify species-specific metabolic pathways to prioritize analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Pharmacokinetic profiling : Measure plasma protein binding, bioavailability, and tissue distribution to explain efficacy gaps.

- Target engagement assays : Use thermal shift or CETSA to confirm target interaction in vivo.

- Dose-ranging studies : Adjust dosing regimens to account for rapid clearance or off-target effects .

Methodological Considerations

Q. What computational tools are suitable for studying its molecular interactions?

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs.

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. How can environmental fate studies be integrated into early-stage research?

- OECD 301 biodegradation tests : Measure compound persistence in aqueous systems.

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values).

- QSAR-ECOSAR : Predict bioaccumulation potential and prioritize greener analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.